N,N-dimethylethenamine
Description
N,N-Dimethylethenamine (CAS No. varies by derivative) is a secondary amine featuring a dimethylamino group attached to an ethenamine (vinylamine) backbone. It is primarily known as a decomposition product in organometallic reactions, such as the breakdown of [Li(CH2SiMe3)(Me6Tren)] (9), where β-deprotonation of the ligand leads to elimination of ethene and formation of this compound . The compound is also utilized as a reagent in organic synthesis, particularly in the preparation of heterocyclic and nicotinamide derivatives . Its structure and reactivity are influenced by the electron-donating dimethylamino group, which enhances nucleophilicity and stabilizes intermediates via resonance.
Properties
IUPAC Name |
N,N-dimethylethenamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-4-5(2)3/h4H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINOYJQVULROET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenyldimethylamine can be synthesized through the reaction of ethylene and dimethylamine in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to ensure a high yield of the desired product .
Industrial Production Methods: In industrial settings, the production of ethenyldimethylamine often involves the catalytic reaction of methanol and ammonia. This process is carried out at elevated temperatures and high pressures, resulting in the formation of ethenyldimethylamine along with water as a byproduct .
Chemical Reactions Analysis
Types of Reactions: Ethenyldimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: Ethenyldimethylamine can participate in substitution reactions, where its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine are typically employed.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethenyldimethylamine has several applications in scientific research, including:
Chemistry: Used as a catalyst in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Widely used in the production of epoxy resins, polyurethanes, and other polymers
Mechanism of Action
The mechanism of action of ethenyldimethylamine involves its interaction with various molecular targets. It primarily acts as a catalyst, facilitating the formation of chemical bonds in the production of polymers. The compound’s amine group can interact with electrophilic centers in other molecules, promoting various chemical reactions .
Comparison with Similar Compounds
Structural Variations and Physical Properties
N,N-Dimethylethenamine derivatives are characterized by substituents on the ethenamine backbone. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., benzooxazole, sulfonyl) increase molecular weight and melting points compared to the parent compound.
- The dimethylamino group consistently resonates at δ ~3.00 ppm, indicating minimal electronic perturbation from substituents .
Reactivity and Stability
- Deprotonation Pathways: this compound forms via β-deprotonation (energy barrier: 92 kJ mol⁻¹), favored over α-deprotonation (119 kJ mol⁻¹) in organolithium complexes . Derivatives with bulky substituents (e.g., benzooxazole in 9i) may exhibit altered deprotonation kinetics due to steric hindrance.
- Thermal Stability : The parent compound decomposes at room temperature in solutions, yielding tetramethylsilane and lithium amide complexes . Sulfonyl and thiazolyl derivatives (e.g., ) likely exhibit higher stability due to resonance stabilization of the sulfonyl group and aromatic thiazole ring.
Spectroscopic and Analytical Data
- Mass Spectrometry : this compound is detected as a fragment ion (m/z 72) in LC-ESI-MS/MS analyses of degradation products, indicating its stability under ionization conditions .
- Neutral Loss in Lipids: In MALDI-2 mass spectrometry, lipids lose this compound (169 Da), a signature of phosphatidylethanolamine derivatives .
Biological Activity
N,N-Dimethylethenamine, a compound with the molecular formula C4H11N, has garnered attention in various fields of research due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
This compound is a tertiary amine characterized by the presence of two methyl groups attached to a nitrogen atom and an ethenyl group. Its structure is significant for its reactivity and interaction with biological systems. The compound is known for its volatility and can be synthesized via various methods, including the reaction of dimethylamine with acetaldehyde.
Research indicates that this compound may exert its biological effects through several mechanisms:
Biological Activity
The biological activity of this compound has been investigated in several contexts:
- Toxicological Studies : Inhalation studies have demonstrated that exposure to this compound can lead to significant alveolar uptake in humans, indicating its potential effects on respiratory health .
- Pharmacological Potential : There is emerging interest in the pharmacological applications of this compound. For instance, compounds with similar structures have been explored for their neuroprotective properties in models of neurodegenerative diseases .
Case Study 1: Neuroprotective Effects
A study examining the neuroprotective effects of similar compounds found that they could enhance neuronal survival under stress conditions. While direct data on this compound is sparse, its structural analogs have demonstrated promising results in reducing apoptosis in neuronal cells .
Case Study 2: Epigenetic Modulation
Research involving BET inhibitors has shown that small molecules can significantly alter gene expression profiles related to neurodegeneration. This suggests that this compound may have similar capabilities, warranting further investigation into its potential as an epigenetic modulator .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C4H11N |
| Molecular Weight | 71.14 g/mol |
| Boiling Point | 65-67 °C |
| Solubility | Miscible with water |
| Biological Activity | Observations |
|---|---|
| Neurotransmitter Modulation | Potential interaction with CNS receptors |
| Toxicological Effects | Alveolar uptake observed in inhalation studies |
| Epigenetic Effects | Similar compounds show modulation of gene expression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
